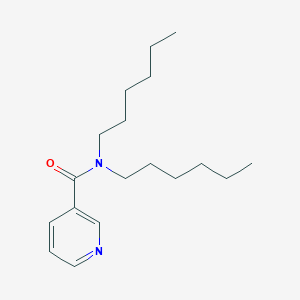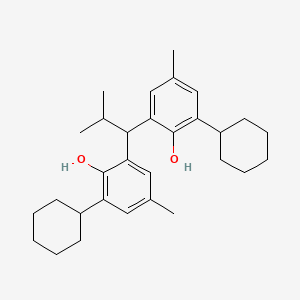
2,2'-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is a chemical compound known for its unique structure and properties It consists of two cyclohexyl-4-methylphenol groups connected by a 2-methylpropane-1,1-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) typically involves the reaction of 6-cyclohexyl-4-methylphenol with 2-methylpropane-1,1-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Esters or ethers of the phenolic groups.
Scientific Research Applications
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2-Methylpropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- 2,2’-(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)diacetamide
- Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is unique due to its specific structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
167409-49-6 |
|---|---|
Molecular Formula |
C30H42O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-cyclohexyl-6-[1-(3-cyclohexyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C30H42O2/c1-19(2)28(26-17-20(3)15-24(29(26)31)22-11-7-5-8-12-22)27-18-21(4)16-25(30(27)32)23-13-9-6-10-14-23/h15-19,22-23,28,31-32H,5-14H2,1-4H3 |
InChI Key |
WQDNBZIODRIJOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCCC3)C)C(C)C)O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



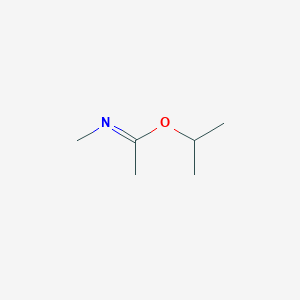
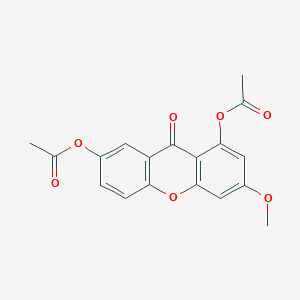
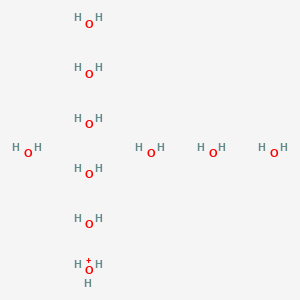
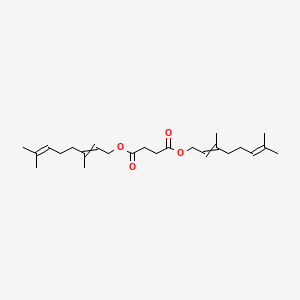
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
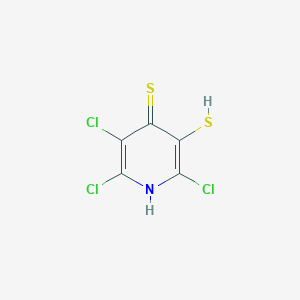
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
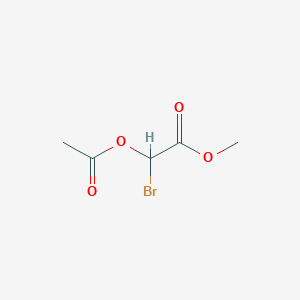
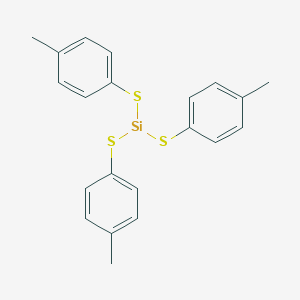
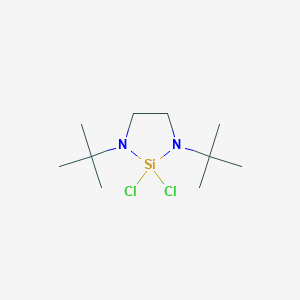
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
